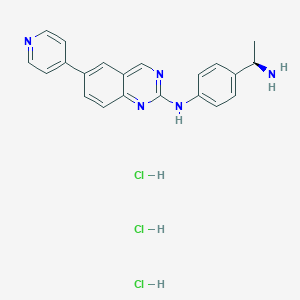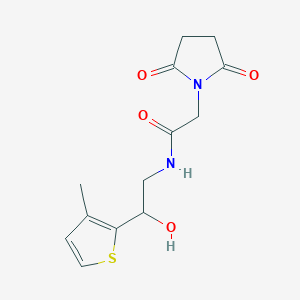![molecular formula C24H17N3O B2966378 (3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 1017491-54-1](/img/structure/B2966378.png)
(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, kinetics, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques like spectroscopy, chromatography, and thermal analysis can be used .科学的研究の応用
1. Spectroscopic Investigations and Molecular Docking Studies
(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one and its derivatives have been studied for their vibrational spectroscopic properties. These investigations provide insights into the molecular structures and stability of the compounds. Additionally, molecular docking studies suggest potential inhibitor properties against certain proteins, indicating applications in drug discovery and medicinal chemistry (Pillai et al., 2017).
2. Antimicrobial and Antibacterial Properties
Research has shown that derivatives of (3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one exhibit significant antibacterial activity against various pathogenic bacteria. This suggests potential use in developing new antimicrobial agents (Ganta et al., 2016).
3. Antiviral Activity
Certain derivatives of this compound have been synthesized and evaluated for their antiviral activity, particularly against herpes simplex virus. This indicates the potential for these compounds to be developed into antiviral drugs (Tantawy et al., 2012).
4. Potential in Anti-inflammatory and Antioxidant Agents
Research into Schiff base derivatives of this compound suggests applications in anti-inflammatory and antioxidant therapies. These compounds have shown promising results in inhibiting certain biological pathways related to inflammation and oxidative stress (Kate et al., 2018).
5. Optoelectronic and Nonlinear Optical Properties
The optoelectronic properties of pyrazole-based derivatives, including those related to (3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one, have been explored. These studies suggest potential applications in organic semiconductor devices due to their charge transfer and light emission properties (Lanke & Sekar, 2016).
6. Anticancer Activity
Some derivatives have been synthesized and evaluated for their potential as cancer inhibitory agents. These compounds have shown activity against various cancer cell lines, indicating potential in cancer treatment research (Jing et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3Z)-3-[(1,4-diphenylpyrazol-3-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-20(19-13-7-8-14-22(19)25-24)15-23-21(17-9-3-1-4-10-17)16-27(26-23)18-11-5-2-6-12-18/h1-16H,(H,25,28)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJVBSETOTHIF-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2C=C3C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN(N=C2/C=C\3/C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2966299.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-pyrazolo[1',5':1,2]pyrimido[4,5-d]azepin-10-ol dihydrochloride](/img/structure/B2966300.png)
![Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2966301.png)


![5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2966304.png)
![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole](/img/structure/B2966307.png)
![1-(2,3-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2966309.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-4-phenylbutanamide](/img/structure/B2966311.png)
![N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2966312.png)
![2-(3-(4-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2966313.png)